molecular formula C22H22N2O3S B4890523 N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B4890523
M. Wt: 394.5 g/mol
InChI Key: JTUOQIFFHYNUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTC is a synthetic compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is known to inhibit the activity of various enzymes and proteins, including histone deacetylases (HDACs) and tropomyosin receptor kinase B (TrkB). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition by N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide leads to the induction of apoptosis in cancer cells. TrkB is a protein that is involved in synaptic plasticity and neuronal survival, and its inhibition by N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide leads to the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, modulation of synaptic transmission, and inhibition of angiogenesis. N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages as a tool for scientific research, including its high potency, selectivity, and low toxicity. However, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide also has some limitations, including its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One potential direction is the development of new derivatives of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide with improved solubility and efficacy. Another direction is the investigation of the role of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in the regulation of epigenetic modifications, which could lead to the identification of new targets for cancer therapy. Additionally, the use of N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide as a tool for studying synaptic plasticity and neuronal survival could lead to the development of new therapies for neurological disorders.

Synthesis Methods

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been synthesized using various methods. One of the most commonly used methods is the reaction between 2-aminothiophene and 3-(3-butoxybenzoyl) aniline in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide as a white solid, which is then purified using column chromatography.

Scientific Research Applications

N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used as a tool to study the role of certain proteins in synaptic transmission. In drug discovery, N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

N-[3-[(3-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-2-3-12-27-19-10-4-7-16(14-19)21(25)23-17-8-5-9-18(15-17)24-22(26)20-11-6-13-28-20/h4-11,13-15H,2-3,12H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOQIFFHYNUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(3-butoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

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